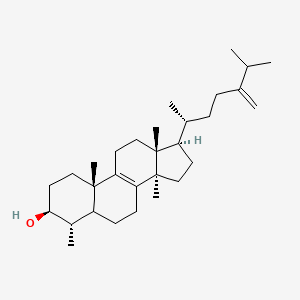

吡咯并(1,2-a)哒嗪-1,4-二酮,六氢-3-(1-甲基乙基)-

描述

Synthesis Analysis

The synthesis of Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives has been explored through various methodologies, demonstrating the versatility and interest in these compounds. A notable method involves the regioselective synthesis of functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via tandem post-Ugi cyclization and gold(I)-catalyzed annulation, starting from Ugi adducts. This process allows for the formation of densely functionalized derivatives in good-to-excellent yields, highlighting the compound's synthetic accessibility and functionalizability (Singh et al., 2022).

Molecular Structure Analysis

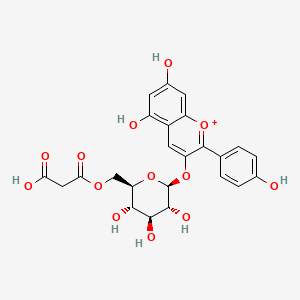

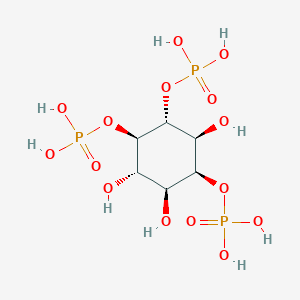

The molecular structure of Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives is characterized by the presence of a pyrrolopyrazine core, which contributes to the compound's unique chemical and physical properties. X-ray crystallography and spectroscopic methods, such as IR, UV-Visible, NMR, and mass spectroscopy, are essential tools for elucidating the molecular structure, confirming the regioselectivity of the synthesized compounds, and studying their spectral characteristics in various organic solvents (Hafez Taghva & Kabirifard, 2020).

Chemical Reactions and Properties

Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives undergo a range of chemical reactions, including electrophilic substitution, addition of organolithium reagents, and metalation with lithium diisopropylamide. These reactions enable the formation of various functionalized derivatives and highlight the compound's reactivity and potential for further chemical modifications. N-ylides obtained from these compounds undergo 1,3-dipolar cycloaddition with suitable dipolarophiles, yielding dipyrrolopyrazines and related heterocycles (Mínguez et al., 1996).

Physical Properties Analysis

The physical properties of Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and functional groups. These properties are crucial for determining the compound's suitability for various applications, including its potential use in organic electronics and as a fluorophore, given its strong blue fluorescence and moderate to large Stokes shifts (Krzeszewski et al., 2014).

Chemical Properties Analysis

The chemical properties of Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives, such as reactivity towards nucleophiles, are of significant interest. For example, the reaction of 1-(trifluoromethyl)-3,4-dihydro-pyrrolo[1,2-a]pyrazines with O- and N-nucleophiles has been studied, revealing transformations that include the formal elimination of a molecule of hydrogen fluoride and the formation of amide and amidine groups. These studies highlight the compound's chemical versatility and potential for the development of novel chemical entities (Terenin et al., 2011).

科学研究应用

抗菌和抗生物膜特性

- 抗生物膜作用:从诺卡氏菌属中提取的化合物对形成生物膜的革兰氏阴性菌,特别是对尿路感染 (UTI) 相关的奇异变形杆菌和埃希氏菌表现出显着的抗生物膜效率。该化合物抑制细菌生物膜的形成并降低预先形成的生物膜的活力,表明其具有治疗和预防由这些病原体引起的尿路感染的潜力 (Rajivgandhi 等人,2018)。

在癌症研究中的应用

- 抗癌特性:该化合物对 MCF-7 乳腺癌细胞表现出有希望的抗癌特性。它在这些细胞中诱导细胞死亡和核浓缩,突出了其作为抗癌剂的潜力 (Rajivgandhi 等人,2020)。

化学合成和反应

- 合成和反应:研究已经探索了相关化合物的化学合成和反应,有助于了解它们的化学行为和在包括药物和材料科学在内的各个领域的潜在应用。例如,肼酰卤与该化合物类别反应的研究已经导致形成各种吡唑和嘧啶,这些吡唑和嘧啶可用于药物发现和材料化学 (Abdelhamid 等人,2008)。

抗真菌和细胞毒性研究

- 抗真菌和细胞毒性:一项研究强调了二酮哌嗪型化合物的轻度溶血活性和中等细胞毒性,表明其具有可控安全性作为抗真菌化合物的潜力 (Kannabiran,2016)。

防污应用

- 防污潜力:吡咯并[1,2-a]哒嗪-1,4-二酮表现出显着的防污性能,表明其在船舶涂料中用于防止生物污垢,这对于保持船舶结构的完整性和效率至关重要 (Nalini 等人,2019)。

未来方向

The future directions for this compound could involve further exploration of its antimicrobial and antioxidant properties, particularly its effectiveness against multidrug-resistant bacterial pathogens . Its potential use as a preventive agent against free-radical associated diseases could also be investigated further .

属性

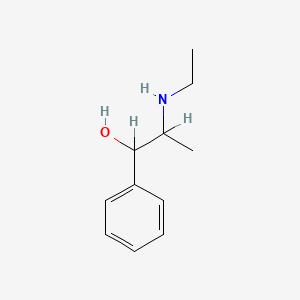

IUPAC Name |

3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971985 | |

| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | |

CAS RN |

5654-87-5 | |

| Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC153414 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-3-(propan-2-yl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。